N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE: is a complex organic compound with a unique structure that includes a thiolane ring, a thiophene moiety, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of the Thiolane Ring: This step involves the cyclization of a suitable precursor to form the thiolane ring.
Introduction of the Thiophene Moiety: The thiophene group is introduced through a substitution reaction, often using a thiophene derivative and a suitable catalyst.
Attachment of the Nitrophenoxy Group: This step involves the reaction of a nitrophenol derivative with an appropriate acylating agent to form the nitrophenoxy group.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE: can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiophene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE: can be compared with similar compounds such as:
Thiophene Derivatives: Compounds with similar thiophene moieties but different functional groups.
Nitrophenoxy Compounds: Molecules with nitrophenoxy groups but different core structures.
Thiolane-Based Compounds: Other compounds featuring the thiolane ring.
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]-2-(4-NITROPHENOXY)ACETAMIDE lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O6S2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O6S2/c1-13-6-8-27-17(13)10-19(15-7-9-28(24,25)12-15)18(21)11-26-16-4-2-14(3-5-16)20(22)23/h2-6,8,15H,7,9-12H2,1H3 |
InChI Key |
USILFGZGNAHFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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